6-Bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine
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Overview
Description
6-Bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the imidazo[4,5-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, which is then subjected to halogenation to introduce the chlorine substituent . The reaction conditions often include the use of phase transfer catalysis and specific solvents like dimethylformamide (DMF) with potassium carbonate as a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Alkylation and Acylation: The nitrogen atoms in the imidazo[4,5-b]pyridine core can participate in alkylation and acylation reactions, introducing additional substituents.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, acyl chlorides, and various oxidizing and reducing agents. Reaction conditions may involve the use of catalysts, specific solvents, and controlled temperatures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
6-Bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine: A closely related compound with a similar structure but different substituents.
Imidazo[4,5-c]pyridine Derivatives: These compounds share the imidazopyridine core but have different substitution patterns and biological activities.
Imidazo[1,2-a]pyridines: Another class of imidazopyridines with a different fusion pattern of the imidazole and pyridine rings.
Uniqueness
6-Bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-bromo-7-chloro-2-methyl-1H-imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c1-3-11-6-5(9)4(8)2-10-7(6)12-3/h2H,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCXDLAFVZVBGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2N1)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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